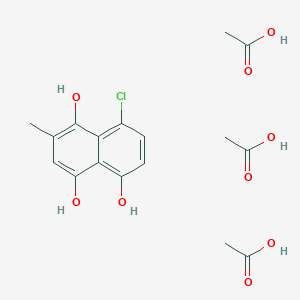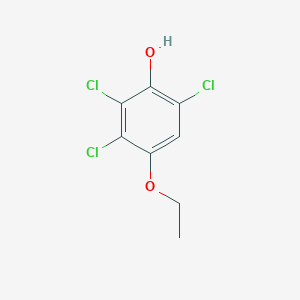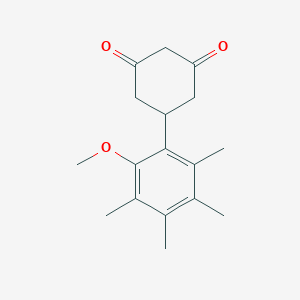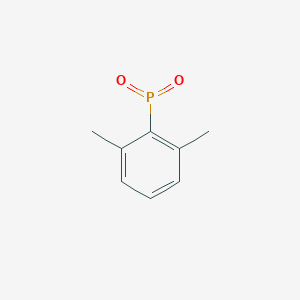
2-Methylhepta-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhepta-1,5-dien-3-ol is an organic compound with the molecular formula C₈H₁₄O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes both double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylhepta-1,5-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-methylenebutanal with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhepta-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
2-Methylhepta-1,5-dien-3-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic properties and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylhepta-1,5-dien-3-ol involves its interaction with molecular targets through its hydroxyl group and double bonds. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The compound’s structure allows it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylhepta-1,5-dien-2-ol
- 3-Methylhepta-1,5-dien-3-ol
- 2-Methylhepta-1,4-dien-3-ol
Uniqueness
2-Methylhepta-1,5-dien-3-ol is unique due to its specific arrangement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications .
Propriétés
Numéro CAS |
89634-49-1 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-methylhepta-1,5-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-8(9)7(2)3/h4-5,8-9H,2,6H2,1,3H3 |
Clé InChI |
YODRRBNTXAJAAL-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)

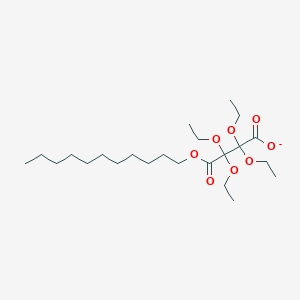
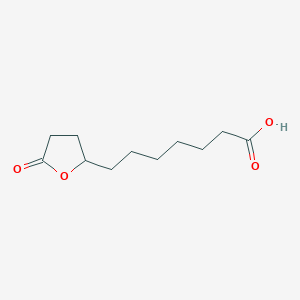
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
